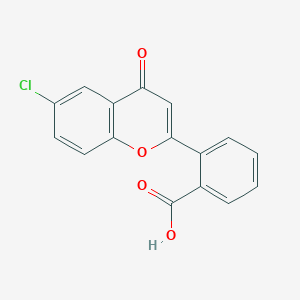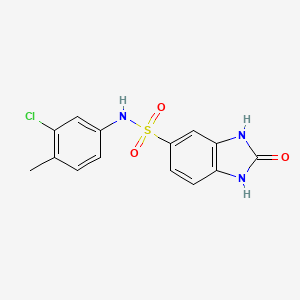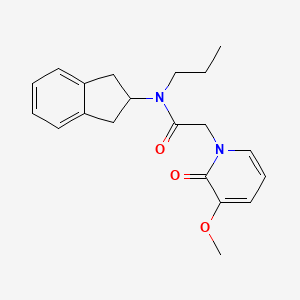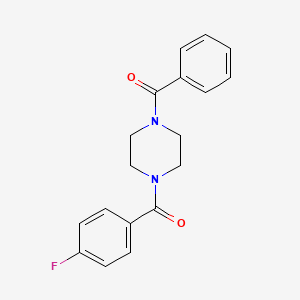![molecular formula C20H22FN3 B5618239 3-{[4-(4-fluorophenyl)-1-piperazinyl]methyl}-2-methyl-1H-indole](/img/structure/B5618239.png)
3-{[4-(4-fluorophenyl)-1-piperazinyl]methyl}-2-methyl-1H-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{[4-(4-fluorophenyl)-1-piperazinyl]methyl}-2-methyl-1H-indole, also known as FM2 or WAY-163909, is a compound that belongs to the class of indole derivatives. It has been studied for its potential use in the treatment of various disorders, including anxiety, depression, and schizophrenia.
Mécanisme D'action
The exact mechanism of action of 3-{[4-(4-fluorophenyl)-1-piperazinyl]methyl}-2-methyl-1H-indole is not fully understood, but it is believed to act as a partial agonist at the serotonin 5-HT1A receptor and as an antagonist at the dopamine D2 receptor. This dual action may contribute to its anxiolytic, antidepressant, and antipsychotic effects.
Biochemical and Physiological Effects:
3-{[4-(4-fluorophenyl)-1-piperazinyl]methyl}-2-methyl-1H-indole has been shown to have a number of biochemical and physiological effects, including increasing serotonin and dopamine levels in the brain, reducing anxiety and depression-like behaviors, and improving cognitive function. It has also been shown to have anti-inflammatory and antioxidant effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 3-{[4-(4-fluorophenyl)-1-piperazinyl]methyl}-2-methyl-1H-indole is its high potency and selectivity for the 5-HT1A and D2 receptors, which makes it a useful tool for studying the role of these receptors in various disorders. However, its limited solubility and stability may pose challenges in some lab experiments.
Orientations Futures
There are several future directions for 3-{[4-(4-fluorophenyl)-1-piperazinyl]methyl}-2-methyl-1H-indole research, including investigating its potential use in the treatment of other disorders such as Parkinson's disease and Alzheimer's disease, exploring its effects on different brain regions and neuronal circuits, and developing more stable and soluble analogs for use in lab experiments and clinical trials.
In conclusion, 3-{[4-(4-fluorophenyl)-1-piperazinyl]methyl}-2-methyl-1H-indole is a promising compound that has been studied for its potential use in the treatment of various disorders. Its dual action on the 5-HT1A and D2 receptors may contribute to its anxiolytic, antidepressant, and antipsychotic effects. While there are some limitations to its use in lab experiments, further research may lead to the development of more stable and soluble analogs with even greater therapeutic potential.
Méthodes De Synthèse
3-{[4-(4-fluorophenyl)-1-piperazinyl]methyl}-2-methyl-1H-indole can be synthesized through a multi-step process involving the reaction of 4-fluorobenzyl chloride with piperazine, followed by cyclization with indole-2-carboxylic acid. The final product can be obtained through purification and crystallization.
Applications De Recherche Scientifique
3-{[4-(4-fluorophenyl)-1-piperazinyl]methyl}-2-methyl-1H-indole has been extensively studied for its potential use in the treatment of various disorders, including anxiety, depression, and schizophrenia. It has been shown to have anxiolytic and antidepressant effects in animal models, as well as antipsychotic effects in schizophrenia models. 3-{[4-(4-fluorophenyl)-1-piperazinyl]methyl}-2-methyl-1H-indole has also been studied as a potential treatment for drug addiction and cognitive impairment.
Propriétés
IUPAC Name |
3-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-2-methyl-1H-indole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FN3/c1-15-19(18-4-2-3-5-20(18)22-15)14-23-10-12-24(13-11-23)17-8-6-16(21)7-9-17/h2-9,22H,10-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POSUDKVKSYHVKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)CN3CCN(CC3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-2-methyl-1H-indole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-(dimethylamino)ethyl]-1H-benzimidazol-2-amine](/img/structure/B5618160.png)
![N,N-dimethyl-1-(3-methylphenyl)-2-oxo-2-[4-(2-pyrimidinyl)-1,4-diazepan-1-yl]ethanamine](/img/structure/B5618162.png)
![(3R*,4R*)-1-[(1-benzyl-4-piperidinyl)acetyl]-3-isopropyl-4-methyl-3-pyrrolidinol](/img/structure/B5618164.png)

![ethyl 1-[2-(trifluoromethyl)benzyl]-4-piperidinecarboxylate](/img/structure/B5618176.png)
![3-(1-butyl-1H-imidazol-2-yl)-1-[3-(1H-1,2,4-triazol-1-yl)propanoyl]piperidine](/img/structure/B5618198.png)
![N-{[4-(3-fluorophenyl)tetrahydro-2H-pyran-4-yl]methyl}-8-methoxy-3-chromanecarboxamide](/img/structure/B5618204.png)
![1-(2-{3-[1-(cyclobutylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}-2-oxoethyl)-2-pyrrolidinone](/img/structure/B5618223.png)


![3-(2-furyl)-N-[(3R*,4S*)-4-isopropyl-1-(methylsulfonyl)-3-pyrrolidinyl]propanamide](/img/structure/B5618238.png)


